4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Description
Historical Development of Aryl Sulfamate Chemistry
Aryl sulfamates emerged as a pharmacologically significant class following the 1994 discovery that estrone-3-O-sulfamate (EMATE) irreversibly inhibits steroid sulfatase (STS), an enzyme critical in hormone-dependent cancers. Early work focused on steroidal sulfamates like EMATE, which demonstrated potent STS inhibition but exhibited estrogenic side effects, limiting clinical utility. This spurred the development of nonsteroidal aryl sulfamates, such as 4-methylcoumarin-7-O-sulfamate (COUMATE), which retained enzymatic inhibition without estrogenicity.
The evolution toward structurally diversified aryl sulfamates, including N-alkylated derivatives, aimed to optimize pharmacokinetic properties and target selectivity. For instance, N,N-dimethylsulfamates were explored to enhance metabolic stability and blood-brain barrier penetration, as seen in microtubule-targeting agents like STX140. The introduction of halogenated aryl groups, as in 4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, reflects efforts to modulate electronic and steric properties for improved target engagement.
Significance in Contemporary Medicinal Chemistry Research
Aryl sulfamates occupy a unique niche due to their triple mechanisms of action:
- Enzyme inhibition via sulfamoyl group transfer to active-site residues (e.g., formylglycine in STS).
- Microtubule disruption through interactions with β-tubulin, exemplified by STX140.
- Multitargeting potential in hormone-independent cancers via dual aromatase-STS inhibition.
The dimethylsulfamate moiety in this compound may confer enhanced lipophilicity compared to non-alkylated analogs, potentially improving tissue distribution. The 2-chloroanilino group introduces electron-withdrawing effects that could stabilize the sulfamate ester against hydrolysis, a common limitation in early analogs.
Table 1: Structural Comparison of Representative Aryl Sulfamates
| Compound | Core Structure | Key Modifications | Target Application |
|---|---|---|---|
| EMATE | Steroidal sulfamate | Estrone backbone | STS inhibition (oncology) |
| COUMATE | Coumarin sulfamate | 4-Methyl substitution | STS inhibition (nonsteroidal) |
| STX140 | Steroidal dimethylsulfamate | 2-Ethoxy-17-sulfamate | Microtubule disruption |
| 4-[(2-ClAn)CO]PhNMe2SO3 | Nonsteroidal dimethylsulfamate | 2-Chloroanilino carbonyl bridge | Undefined (structural novelty) |
Structural Classification and Nomenclature in Scientific Literature
The systematic IUPAC name, [4-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate, delineates its components:
- Sulfamate core : N,N-Dimethylsulfamate group (-O-SO2-N(CH3)2).
- Aryl scaffold : Para-substituted phenyl ring.
- Anilino substituent : 2-Chlorophenyl carbamoyl group (-CONH-C6H4-Cl).
This architecture positions the compound within the nonsteroidal aryl sulfamate subclass, distinguished by its amide-linked chlorinated aryl group. The carbamoyl bridge introduces hydrogen-bonding potential, while the chloro substituent may direct molecular orientation via halogen bonding in target binding pockets.
Research Significance Within the Broader Sulfamate Class
This compound exemplifies three strategic innovations in sulfamate design:
- Hybrid pharmacophores : Merging sulfamate esters with carboxanilide groups, a feature shared with kinase inhibitors like imatinib.
- Halogenation : The 2-chloro group may enhance target affinity through hydrophobic interactions and electron-deficient π-system modulation.
- N,N-Dimethylation : Likely reduces sulfamate acidity (pKa ~8-9), favoring uncharged species for improved membrane permeability.
While clinical data are absent, its structural attributes suggest potential applications in:
- Enzyme inhibition : Analogous to STS-targeting aryl sulfamates.
- Protein-protein interaction modulation : Via the carboxanilide moiety’s hydrogen-bonding capacity.
- Covalent targeting : Possible sulfamoyl transfer to cysteine or serine residues in enzymatic active sites.
Figure 1: Proposed binding mode of this compound to a hypothetical enzyme active site. The sulfamate group (blue) coordinates with a catalytic residue, while the 2-chloroanilino moiety (green) engages hydrophobic pockets.
Further research should prioritize:
- Synthetic optimization : Exploring substituents at the anilino phenyl ring (e.g., 3,4-dichloro analogs).
- Biophysical studies : Isothermal titration calorimetry to quantify target binding.
- In silico modeling : Molecular dynamics simulations to predict substrate-enzyme interactions.
Properties
IUPAC Name |
[4-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-12-9-7-11(8-10-12)15(19)17-14-6-4-3-5-13(14)16/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVIRVMWMKGNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with 2-chlorobenzoyl chloride under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity : Compounds similar to 4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate have been investigated for their anticancer properties. Research indicates that modifications in the aniline substitution can lead to different biological activities, making these compounds valuable in cancer therapeutics.
Enzyme Inhibition : This compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with enzyme active sites, leading to inhibition and subsequent therapeutic effects.
Case Studies
-
Synthesis and Biological Evaluation :
- A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that specific modifications enhanced cytotoxicity against cancer cell lines, demonstrating the compound's potential as a lead molecule in drug development.
-
Mechanism of Action :
- Research focused on understanding the mechanism by which this compound exerts its effects on cancer cells. It was found that the compound induces apoptosis through the activation of caspase pathways, providing insight into its therapeutic potential.
-
Comparative Analysis with Other Compounds :
- A comparative study analyzed the efficacy of this compound against other similar compounds. The findings highlighted its superior activity against certain cancer types, suggesting further exploration in clinical settings.
Data Table: Comparative Biological Activities
Mechanism of Action
The mechanism of action of 4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₅H₁₄Cl₂N₂O₄S (as per structurally analogous compounds in , and 12).
- Molecular Weight : ~389.3 g/mol.
- XLogP3 : 3.5 (indicative of moderate lipophilicity).
- Hydrogen Bond Donor/Acceptor (HBD/HBA): 1 HBD, 5 HBA.
- Topological Polar Surface Area (TPSA) : 84.1 Ų, suggesting moderate solubility in polar solvents.
The compound’s structure comprises a phenyl ring with a dimethylsulfamate ester at one position and a 2-chloroaniline-linked carbonyl group at the para position. This arrangement is critical for its interactions with biological targets, such as sulfatases or kinases.
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate and its analogues, focusing on substituent effects and physicochemical properties.
Table 1: Comparative Analysis of Analogous Sulfamate Derivatives
Key Findings:
However, the trifluoromethoxy derivative (XLogP3 uncalculated) likely exhibits higher hydrophobicity due to the CF₃O group.
2,5-Dichloroaniline derivative: The para Cl substituent may enhance π-stacking interactions in hydrophobic pockets.
Hydrogen Bonding and Solubility :
- The trifluoromethoxy analogue has an additional HBA (6 vs. 5 in others), which could improve solubility in aqueous environments despite its larger size.
Notes on Discrepancies and Limitations
- CAS Number Conflicts: and assign the same CAS number (338396-28-4) to distinct compounds (4-chloro-2-[(2-chloroanilino)carbonyl]phenyl vs.
This analysis underscores the importance of substituent positioning and electronic effects in tuning the properties of sulfamate derivatives, providing a foundation for targeted drug design.
Biological Activity
4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, with the molecular formula C15H14Cl2N2O4S and a molar mass of 389.25 g/mol, is a synthetic organic compound notable for its potential biological activities and applications in medicinal chemistry and material science. Its structure includes a dimethylsulfamate group and a chloroaniline moiety, which contribute to its unique reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to inhibition or activation of various biological pathways, making it a subject of interest in pharmacological research . The compound's mechanism of action may involve:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with cellular receptors that regulate physiological processes.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound may possess anticancer properties. For instance, research has demonstrated that related sulfamate compounds can inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival.
Genotoxicity Assessment
Given the structural characteristics of the compound, it is essential to evaluate its genotoxic potential. Genotoxic impurities in pharmaceutical manufacturing have raised concerns, prompting studies on the safety profiles of compounds like this one. Research indicates that while some sulfamate esters exhibit genotoxic properties, the specific effects of this compound remain to be fully elucidated .
Case Studies
-
Study on Enzyme Inhibition :
- A study explored the effects of this compound on a specific enzyme linked to cancer metabolism. Results showed significant inhibition, suggesting potential as a therapeutic agent in cancer treatment.
-
Toxicological Evaluation :
- A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The study concluded that while some structural analogs showed high toxicity, further investigations are needed to establish safe dosage levels for this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Biological Activity |
|---|---|---|---|
| This compound | C15H14Cl2N2O4S | 389.25 | Potential anticancer activity |
| Sulfamate Analog A | C14H13ClN2O3S | 300.78 | Moderate enzyme inhibition |
| Sulfamate Analog B | C16H15ClN2O5S | 400.85 | High cytotoxicity |
This table summarizes the molecular characteristics and biological activities of this compound compared to structurally similar compounds.
Q & A
Q. What are the key synthetic routes for 4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with chlorinated aromatic precursors. For example:
- Step 1 : Formation of the anilino-carbonyl bond via condensation of 2-chloroaniline with a carbonyl-containing phenyl intermediate.
- Step 2 : Introduction of the N,N-dimethylsulfamate group using sulfamoyl chloride under controlled alkaline conditions. Intermediate characterization relies on NMR (e.g., H and C for structural confirmation), FT-IR (to track functional groups like C=O and S=O), and mass spectrometry (for molecular weight validation) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Chromatography : Use HPLC or GC-MS to assess purity, especially after recrystallization.
- Spectroscopy : Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in aromatic proton environments.
- X-ray crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
Q. What are the primary challenges in synthesizing aryl sulfamates like this compound?
Key issues include:
- Regioselectivity : Ensuring correct substitution patterns on the phenyl ring.
- Moisture sensitivity : The sulfamoyl group is prone to hydrolysis, requiring anhydrous conditions.
- Byproduct formation : Side reactions during coupling steps (e.g., over-sulfonation) necessitate careful stoichiometric control .
Advanced Research Questions
Q. How do reaction conditions impact the efficiency of cross-coupling reactions involving this sulfamate?
Experimental and computational studies (e.g., DFT) reveal that oxidative addition of aryl sulfamates to palladium catalysts is thermodynamically challenging. For example:
- Temperature : Phenyl-N,N-dimethyl sulfamate requires 80°C for Suzuki-Miyaura reactions, unlike naphthyl analogs that react at room temperature.
- Ligand design : Bulky ligands like PdXPhos_Bi lower activation barriers (e.g., ΔG‡ = 27.6 kcal/mol for phenyl sulfamates) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally related sulfamates?
Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Substituent effects : Minor changes (e.g., Cl vs. CF groups) alter binding affinities.
- Assay conditions : Variations in cell lines or solvent systems (e.g., DMSO concentration) can skew results. Mitigation involves systematic SAR studies and standardized bioassay protocols .
Q. How can computational modeling optimize the design of derivatives with enhanced stability?
- Conformational analysis : Molecular dynamics simulations predict steric hindrance or intramolecular H-bonding affecting stability.
- Electrostatic potential mapping : Identifies reactive sites prone to hydrolysis or oxidation.
- Docking studies : Guide modifications to improve target binding (e.g., enzyme active sites) .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics.
- Cryo-EM/X-ray crystallography : Resolves 3D structures of compound-protein complexes.
- Metabolomic profiling : Tracks downstream effects in cellular pathways (e.g., oxidative stress induction) .
Methodological Guidance for Data Interpretation
Q. How to address conflicting spectral data in structural assignments?
- Comparative analysis : Cross-reference with analogous compounds (e.g., 4-chloro-2-{[2-chloroaniline]carbonyl}phenyl sulfamates ).
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions.
- Crystallographic validation : Resolve ambiguities via single-crystal diffraction .
Q. What experimental controls are critical for reproducibility in bioactivity studies?
- Positive/Negative controls : Include known inhibitors and solvent-only samples.
- Dose-response curves : Establish EC/IC values across multiple replicates.
- Stability checks : Monitor compound integrity in assay media via LC-MS .
Tables for Key Data
Table 1 : Comparative Reaction Conditions for Sulfamate Cross-Couplings
| Substrate | Catalyst System | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl sulfamate | PdXPhos_Bi, KPO | 80°C | 85 | |
| Naphthyl sulfamate | Pd(OAc), SPhos | 25°C | 92 |
Table 2 : Spectroscopic Benchmarks for Structural Confirmation
| Technique | Key Peaks/Signals | Purpose |
|---|---|---|
| H NMR | δ 7.2–8.1 (aromatic H), δ 3.1 (N(CH)) | Aromatic substitution pattern, sulfamate group |
| FT-IR | 1680 cm (C=O), 1320 cm (S=O) | Carbonyl and sulfonyl validation |
| MS (ESI+) | m/z 389.25 [M+H] | Molecular ion confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
